molecular formula C8H7ClN2O3S B1523819 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride CAS No. 1023816-32-1

6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

Cat. No. B1523819
CAS RN: 1023816-32-1
M. Wt: 246.67 g/mol
InChI Key: UUBTWOONDOQAOZ-UHFFFAOYSA-N
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Description

“6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride” is a chemical compound with the molecular weight of 246.67 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O3S/c1-4-2-5-6 (11-8 (12)10-5)3-7 (4)15 (9,13)14/h2-3H,1H3, (H2,10,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a white or colorless solid . It is highly soluble in water and other polar solvents . The storage temperature is between 28 C .

Scientific Research Applications

Catalytic Systems for Synthesis

Ionic liquids such as 3-methyl-1-sulfonic acid imidazolium chloride combined with FeCl3 serve as novel and highly efficient catalytic systems. These facilitate the synthesis of benzimidazoles through the condensation of benzene-1,2-diamine with aromatic aldehydes, utilizing atmospheric air as a green oxidant in ethyl acetate at room temperature. This process yields benzimidazole derivatives efficiently and in high yields within short reaction times, offering a sustainable approach in chemical synthesis (Khazaei et al., 2011).

Synthesis of N-sulfonyl Imines

The Brønsted acidic ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) acts as an efficient, green, and reusable catalyst and solvent for the synthesis of N-sulfonyl imines. This is achieved through the condensation of sulfonamides with aldehydes and isatin at room temperature. The process is characterized by high to excellent yields and relatively short reaction times, highlighting the versatility and environmental friendliness of this catalytic system (Zolfigol et al., 2010).

Aerobic Oxidative Condensation

The ionic liquid 1-methyl-3-(3-sulfopropyl)imidazolium chloride ([MIMPs]+Cl-) combined with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium nitrite (NaNO2) demonstrates high efficiency in the one-pot two-step aerobic oxidative condensation of benzyl alcohols with 1,2-phenylenediamines. This method produces various benzimidazoles in good to excellent yields, showcasing an innovative approach to benzimidazole synthesis (Geng et al., 2020).

Corrosion Inhibition Studies

Studies on the corrosion inhibition properties of benzimidazole derivatives on mild steel in sulphuric acid utilize 1,3,4-oxadiazole derivatives. These studies incorporate physicochemical and theoretical analyses, including gravimetric, electrochemical, SEM, and computational methods, to assess the protective capabilities of these compounds. The results indicate effective corrosion inhibition, suggesting applications in materials science and engineering (Ammal et al., 2018).

Green Synthesis Approaches

The Brønsted acidic ionic liquid 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate is utilized in green and solvent-free synthesis processes. This approach is used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting an eco-friendly method that also allows for the recycling and reuse of the catalyst without significant loss of activity (Davoodnia et al., 2010).

Mechanism of Action

properties

IUPAC Name

6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-4-2-5-6(11-8(12)10-5)3-7(4)15(9,13)14/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBTWOONDOQAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023816-32-1
Record name 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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